molecular formula C20H17Cl2N3O B2436086 (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone CAS No. 696616-49-6

(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone

Cat. No.: B2436086
CAS No.: 696616-49-6
M. Wt: 386.28
InChI Key: WLHWOEPDMHMNLY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone is a potent and selective inhibitor of autophagy, a critical cellular degradation process. Its primary research value lies in its ability to block autophagic flux by preventing the formation of autophagosomes, which is achieved through the inhibition of the lipid kinase Vps34 (vacuolar protein sorting 34), a key component of the class III phosphoinositide 3-kinase (PI3K) complex. By disrupting Vps34 activity, this compound prevents the production of phosphatidylinositol 3-phosphate, a lipid essential for the membrane trafficking events necessary for autophagy. This mechanism makes it an indispensable chemical tool for researchers dissecting the intricate roles of autophagy in various physiological and pathological contexts. Studies have utilized this compound to investigate the contribution of autophagy to cancer cell survival and chemoresistance , providing insights for novel therapeutic strategies. Furthermore, its application extends to neurobiological research, where it has been employed to study the clearance of protein aggregates implicated in neurodegenerative diseases. The compound's high selectivity for Vps34 over other kinase targets ensures a clean pharmacological profile in experimental settings, enabling scientists to precisely elucidate autophagy-dependent pathways in cell biology, disease models, and potential drug discovery efforts.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-15-3-1-2-14(12-15)20(26)25-10-8-24(9-11-25)19-6-7-23-18-13-16(22)4-5-17(18)19/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHWOEPDMHMNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common synthetic route includes:

    Formation of 7-chloro-4-quinoline: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Preparation of 1-(3-chlorophenyl)piperazine: This involves the reaction of 3-chloroaniline with ethylene glycol and a dehydrating agent to form the piperazine ring.

    Coupling Reaction: The final step involves coupling the 7-chloro-4-quinoline with 1-(3-chlorophenyl)piperazine using a suitable coupling agent like carbodiimide under controlled conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The compound’s effects are mediated through pathways involving DNA damage response and receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
  • (3-Fluorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
  • (3-Cyanophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone

Uniqueness

(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone is unique due to the presence of chlorine atoms in both the phenyl and quinoline rings, which enhances its reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Biological Activity

(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, also known as CHEBI:93110, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H17Cl2N3O
  • Average Mass : 386.275 g/mol
  • Net Charge : 0

The compound features a piperazine ring, which is often associated with various pharmacological activities, including neuroactive properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Specifically, studies have suggested that these types of compounds can modulate the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Pharmacological Studies

  • Antidepressant Activity :
    • A study conducted by Zhang et al. (2020) demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to the modulation of serotonergic pathways.
  • Neuroprotective Effects :
    • Research published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives showed neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antitumor Activity :
    • A recent study indicated that this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 1: Antidepressant Efficacy

In a double-blind study involving 60 participants diagnosed with major depressive disorder, the administration of this compound resulted in a statistically significant reduction in depression scores compared to the placebo group. The study concluded that the compound's ability to enhance serotonin levels was a key factor in its efficacy.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In vitro studies using SH-SY5Y neuroblastoma cells treated with amyloid-beta peptides showed that this compound significantly reduced cell death and increased cell viability. This suggests a potential role in preventing neurodegeneration associated with Alzheimer's disease.

Data Summary

Biological ActivityMechanismReference
AntidepressantSerotonin modulationZhang et al., 2020
NeuroprotectionOxidative stress reductionJournal of Medicinal Chemistry
AntitumorApoptosis inductionRecent Cancer Research Study

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbonylation. For example, a related quinoline-piperazine hybrid compound (QH-03) was synthesized via condensation of a benzaldehyde derivative with a hydrazine precursor under reflux in ethanol, achieving a 45.2% yield . Key factors affecting yield include:

  • Catalyst choice : Use of acid/base catalysts to optimize intermediate formation.
  • Temperature : Reflux conditions (e.g., 80°C) to drive equilibrium toward product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., chlorophenyl resonances at δ 7.2–7.8 ppm) .
  • Mass spectrometry : LC/MS (ESI-MS) to confirm molecular weight (e.g., observed m/z = 474.5 [M+1] for a related compound) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and packing motifs in crystalline forms .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity)?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. To address this:

  • Dose-response studies : Establish IC50_{50} values under standardized conditions (e.g., ATP-based viability assays).
  • Receptor profiling : Use radioligand binding assays to quantify selectivity for targets like serotonin or dopamine receptors, which are modulated by piperazine-containing analogs .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS drug development?

  • Methodological Answer : Key SAR insights include:

  • Chlorine positioning : The 3-chlorophenyl group enhances lipophilicity and blood-brain barrier penetration compared to para-substituted analogs .
  • Quinoline modifications : Introducing electron-withdrawing groups (e.g., 7-chloro) stabilizes π-π stacking with aromatic residues in target proteins .
  • Piperazine flexibility : N-methylation of the piperazine ring reduces conformational rigidity, potentially improving binding kinetics .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate parameters such as LogP (optimal range: 2–5), CYP450 inhibition, and hERG channel liability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT2A_{2A} receptors, identifying key hydrogen bonds with Asp155 or hydrophobic contacts with Phe339 .

Critical Analysis of Contradictory Findings

  • Discrepancy in Receptor Affinity : Some studies report high 5-HT2A_{2A} affinity, while others note weak binding. This may stem from differences in radioligand purity (e.g., 3^3H-ketanserin vs. 3^3H-LSD) or membrane preparation protocols .
  • Cytotoxicity Variability : Divergent cytotoxicity data (e.g., IC50_{50} ranges) could reflect cell-line-specific metabolic pathways or assay endpoints (e.g., ATP depletion vs. apoptosis markers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
Reactant of Route 2
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(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone

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